7-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine

Catalog No.
S904728
CAS No.
1198097-05-0
M.F
C16H24ClIN2Si
M. Wt
434.821
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2...

CAS Number

1198097-05-0

Product Name

7-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine

IUPAC Name

(7-chloro-5-iodopyrrolo[2,3-c]pyridin-1-yl)-tri(propan-2-yl)silane

Molecular Formula

C16H24ClIN2Si

Molecular Weight

434.821

InChI

InChI=1S/C16H24ClIN2Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-9-14(18)19-16(17)15(13)20/h7-12H,1-6H3

InChI Key

GVDQHJAMEWUACG-UHFFFAOYSA-N

SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=NC(=C21)Cl)I

Synonyms

7-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine

7-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound characterized by a pyrrolo-pyridine structure. This compound features a chlorine atom at the 7-position and an iodine atom at the 5-position, along with a triisopropylsilyl group that enhances its stability and solubility in organic solvents. The molecular formula for this compound is C16H25ClI N2Si, and it has a molecular weight of approximately 392.94 g/mol .

Typical of pyridine derivatives, including:

  • Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles, allowing for the synthesis of diverse derivatives.
  • Lithiation Reactions: The presence of the triisopropylsilyl group facilitates lithiation at specific positions, enabling further functionalization .
  • Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are crucial for synthesizing complex organic molecules .

Research indicates that compounds similar to 7-chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine exhibit significant biological activity. For instance, derivatives of pyrrolo-pyridine have been investigated for their potential as inhibitors of focal adhesion kinase, which plays a role in cancer progression and metastasis . The unique substitution pattern may impart specific pharmacological properties, making it a candidate for further biological evaluation.

The synthesis of 7-chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine can be achieved through several methods:

  • Halogenation: Starting from 1H-pyrrolo[2,3-c]pyridine, halogenation can be performed using iodine monochloride to introduce iodine and chlorine at the desired positions.
  • Silylation: The introduction of the triisopropylsilyl group can be accomplished via silylation reactions using triisopropylsilyl chloride in the presence of a base.
  • Lithiation and Substitution: Utilizing lithiation followed by nucleophilic substitution can yield the final compound with precise control over functional groups .

The applications of 7-chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine extend into various fields:

  • Pharmaceutical Development: Its derivatives are being explored for their potential use as therapeutic agents in treating cancer and other diseases.
  • Chemical Research: As a versatile building block in organic synthesis, it can facilitate the development of more complex molecules.
  • Material Science: Due to its unique properties, it may find applications in developing advanced materials with specific electronic or optical characteristics.

Interaction studies involving this compound focus on its reactivity and biological interactions. Preliminary studies suggest that it may interact with various biological targets due to its structural features. Detailed interaction studies are necessary to elucidate its binding affinities and mechanisms of action against specific enzymes or receptors.

Several compounds share structural similarities with 7-chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridineFluorine instead of chlorineEnhanced lipophilicity
4-Chloropyrrolo[2,3-b]pyridineChlorine at different positionPotentially different reactivity
5-Iodo-1H-pyrrolo[2,3-b]pyridineIodine without silylationDifferent solubility profile

These compounds differ primarily in their halogen substituents and functional groups attached to the pyrrole ring. The unique combination of chlorine and iodine along with the triisopropylsilyl group in 7-chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine provides distinct chemical properties that may enhance its biological activity compared to its analogs.

Dates

Modify: 2023-08-15

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